molecular formula C10H11ClN2O B2799561 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one CAS No. 341965-89-7

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B2799561
CAS No.: 341965-89-7
M. Wt: 210.66
InChI Key: KKYNWSMKWAJEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method involves the use of ethyl 2-(5-chloropyridin-2-yl)acetate as a starting material, which undergoes cyclization under basic conditions to yield the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring substituted with chlorine.

    5-Chloro-2-pyridinyl)methylene-1,1-bisphosphonate: A bisphosphonate derivative with similar structural features.

Uniqueness

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYNWSMKWAJEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.